molecular formula C20H17FN4O2S B2873659 N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-61-8

N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2873659
CAS RN: 1251560-61-8
M. Wt: 396.44
InChI Key: FUGNUGJSSIWGBC-UHFFFAOYSA-N
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Description

“N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of this compound involves the use of various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis and drug screening of triazole compounds have been of great interest because the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .


Molecular Structure Analysis

The molecular structure of this compound is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antimalarial Activity

The triazolopyridine sulfonamide derivatives have been identified as potential antimalarial agents . They have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compounds in this class have shown good inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range, indicating their potential as antimalarial drug candidates .

Antimicrobial Properties

Compounds containing the triazole moiety are known for their broad biological activities, including antimicrobial effects. The structure of triazolopyridine sulfonamides allows them to form non-covalent bonds with enzymes and receptors, which can disrupt the growth and reproduction of various microbial pathogens .

Anticancer Applications

The unique structure of triazolopyridine sulfonamides facilitates interactions with biological targets that are relevant in cancer therapy. These compounds have been explored for their anticancer properties, particularly as inhibitors of enzymes or signaling pathways that are overactive in cancer cells .

Antituberculosis Potential

Given the urgent need for new treatments against tuberculosis, triazolopyridine sulfonamides have been studied for their antituberculosis activity. Their ability to interfere with the bacterial replication machinery makes them promising candidates for further drug development .

Antiviral Efficacy

The triazole ring is a common feature in many antiviral drugs due to its ability to mimic nucleotides and interfere with viral replication. Triazolopyridine sulfonamides are being investigated for their potential to act against a variety of viral infections, including those caused by resistant strains .

Enzyme Inhibition

These compounds have been used in enzyme inhibition studies, particularly targeting enzymes that play a crucial role in disease pathogenesis. For example, they have been tested against falcipain-2, an enzyme essential for the malaria parasite’s life cycle .

Future Directions

The future directions for this compound could involve further investigations into its antibacterial activities. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

properties

IUPAC Name

N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-22-23-20-11-10-19(14-24(15)20)28(26,27)25(13-16-6-3-2-4-7-16)18-9-5-8-17(21)12-18/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNUGJSSIWGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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